molecular formula C29H52O6 B14433442 2-Methylideneicosanoic acid;methyl 2-methylprop-2-enoate;prop-2-enoic acid CAS No. 76584-99-1

2-Methylideneicosanoic acid;methyl 2-methylprop-2-enoate;prop-2-enoic acid

Cat. No.: B14433442
CAS No.: 76584-99-1
M. Wt: 496.7 g/mol
InChI Key: KIXYRVMTJAZQDZ-UHFFFAOYSA-N
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Description

2-Methylideneicosanoic acid, methyl 2-methylprop-2-enoate, and prop-2-enoic acid are organic compounds with distinct chemical structures and properties. These compounds are used in various scientific and industrial applications due to their unique reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

    2-Methylideneicosanoic acid: This compound can be synthesized through the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) and is carried out in an inert atmosphere to prevent oxidation.

    Methyl 2-methylprop-2-enoate: This ester can be prepared via esterification of 2-methylprop-2-enoic acid with methanol in the presence of an acid catalyst like sulfuric acid (H₂SO₄). The reaction is typically performed under reflux conditions to ensure complete conversion.

    Prop-2-enoic acid: Commonly known as acrylic acid, it can be produced industrially through the oxidation of propylene. This process involves the use of a catalyst, such as a mixture of molybdenum and vanadium oxides, and is carried out at elevated temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: These compounds can undergo oxidation reactions. For example, prop-2-enoic acid can be oxidized to form acetic acid and carbon dioxide.

    Reduction: Methyl 2-methylprop-2-enoate can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: 2-Methylideneicosanoic acid can participate in nucleophilic substitution reactions, where the methylene group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or alkoxides (RO⁻).

Major Products

    Oxidation: Acetic acid, carbon dioxide.

    Reduction: Alcohols.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

Chemistry

    2-Methylideneicosanoic acid: Used as a precursor in the synthesis of complex organic molecules.

    Methyl 2-methylprop-2-enoate: Utilized in polymer chemistry for the production of various polymers and copolymers.

    Prop-2-enoic acid: A key monomer in the production of polyacrylic acid and its derivatives.

Biology

    2-Methylideneicosanoic acid: Studied for its potential biological activity and interactions with enzymes.

    Methyl 2-methylprop-2-enoate: Investigated for its role in biochemical pathways and as a potential bioactive compound.

    Prop-2-enoic acid: Used in the development of hydrogels for biomedical applications.

Medicine

    2-Methylideneicosanoic acid: Explored for its potential therapeutic properties.

    Methyl 2-methylprop-2-enoate: Examined for its use in drug delivery systems.

    Prop-2-enoic acid: Utilized in the formulation of pharmaceutical excipients.

Industry

    2-Methylideneicosanoic acid: Employed in the production of specialty chemicals.

    Methyl 2-methylprop-2-enoate: Used in the manufacture of adhesives and coatings.

    Prop-2-enoic acid: A crucial component in the production of superabsorbent polymers.

Mechanism of Action

The mechanism of action for these compounds varies based on their chemical structure and the context in which they are used. For example:

    2-Methylideneicosanoic acid: Acts as a reactive intermediate in organic synthesis, participating in various chemical reactions through its methylene group.

    Methyl 2-methylprop-2-enoate: Functions as a monomer in polymerization reactions, where the double bond undergoes addition reactions to form long polymer chains.

    Prop-2-enoic acid: Engages in polymerization to form polyacrylic acid, which can further interact with other molecules through hydrogen bonding and ionic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylidenehexanoic acid
  • Methyl methacrylate
  • Acrylic acid

Uniqueness

  • 2-Methylideneicosanoic acid : Distinguished by its long carbon chain and methylene group, making it a versatile intermediate in organic synthesis.
  • Methyl 2-methylprop-2-enoate : Unique due to its ester functional group and its role in producing various polymers.
  • Prop-2-enoic acid : Notable for its widespread use in the production of superabsorbent polymers and its ability to form hydrogels.

These compounds, with their unique properties and reactivity, play significant roles in various scientific and industrial fields. Their diverse applications and mechanisms of action make them valuable tools in research and development.

Properties

76584-99-1

Molecular Formula

C29H52O6

Molecular Weight

496.7 g/mol

IUPAC Name

2-methylideneicosanoic acid;methyl 2-methylprop-2-enoate;prop-2-enoic acid

InChI

InChI=1S/C21H40O2.C5H8O2.C3H4O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2)21(22)23;1-4(2)5(6)7-3;1-2-3(4)5/h2-19H2,1H3,(H,22,23);1H2,2-3H3;2H,1H2,(H,4,5)

InChI Key

KIXYRVMTJAZQDZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(=C)C(=O)O.CC(=C)C(=O)OC.C=CC(=O)O

Origin of Product

United States

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